4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is a potent inhibitor of Aurora A and B kinases. [] It belongs to the class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a subset of compounds identified through cell-based screening for cytotoxic agents against cancer cell lines. [] This compound has been investigated for its anticancer properties due to its ability to disrupt cell division by inhibiting Aurora kinases, key regulators of mitosis. []
CYC116, chemically known as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine, is an orally bioavailable small molecule that functions primarily as a multi-kinase inhibitor. It has garnered significant attention due to its antineoplastic activity, particularly as an inhibitor of Aurora kinases and vascular endothelial growth factor receptor 2 (VEGFR2). CYC116 is currently under investigation for its potential therapeutic applications in various cancers and other diseases associated with abnormal cell proliferation.
CYC116 was developed by researchers exploring new cancer therapies targeting specific kinases involved in cell cycle regulation. It is classified as a selective Aurora kinase inhibitor, which plays a crucial role in the proper segregation of chromosomes during cell division. The compound has been tested in clinical settings, including Phase I trials for patients with advanced solid tumors, showcasing its potential efficacy and specificity against cancer cells .
The synthesis of CYC116 typically involves several steps that focus on constructing the thiazole and pyrimidine components of the molecule. While specific synthetic pathways are proprietary, general methods include:
Technical details regarding the exact reagents and conditions used in these steps are typically found in specialized chemical literature or patent filings related to CYC116's development .
The molecular structure of CYC116 can be described as follows:
The three-dimensional conformation of CYC116 plays a critical role in its ability to bind to target proteins, particularly Aurora kinases .
CYC116 undergoes various chemical reactions within biological systems, primarily involving:
The specific reaction mechanisms can be studied using computational modeling and kinetic assays to elucidate binding affinities and inhibition constants.
CYC116 exerts its pharmacological effects primarily through the inhibition of Aurora kinases, which are essential for mitotic progression. The mechanism involves:
CYC116 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for drug delivery .
CYC116 has several scientific applications:
CYC-116 is a potent ATP-competitive inhibitor exhibiting balanced activity against Aurora A and Aurora B kinases. Biochemical assays reveal inhibition constants (Ki) of 8 nM for Aurora A and 9.2 nM for Aurora B, demonstrating equipotent targeting of both isoforms [1] [5]. This dual inhibition disrupts mitotic progression through distinct mechanisms:
In cellular models (A549 lung adenocarcinoma), CYC-116 achieves half-maximal inhibition of pHH3 (IC₅₀) at 0.48 µM after 7 hours, confirming target engagement [5]. This dual phenotype—spindle disruption and cytokinesis failure—synergistically promotes tumor cell death.
Table 1: Selectivity Profile of Clinical-Stage Aurora Kinase Inhibitors
Inhibitor | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Primary Phenotype |
---|---|---|---|---|
CYC-116 | 8 (Kᵢ) | 9.2 (Kᵢ) | 65 (Kᵢ) | Dual A/B |
VX-680 | 0.7 | 18 | 4.6 | Pan-Aurora |
AZD1152 | 1369 | 0.36 | 17 | B-Selective |
GSK1070916 | 490 | 0.38 | 1.5 | B-Selective |
PHA-739358 | 13 | 79 | 61 | Pan-Aurora |
Source: Compiled from kinase profiling studies [2] [7]
Despite its Aurora-centric design, CYC-116 exhibits clinically relevant off-target activities:
However, its potency against Aurora kinases remains 5–30 times higher than against these off-targets. Antiproliferative screens across 16 cancer cell lines show IC₅₀ values spanning 34–1,626 nM, correlating with tissue-specific kinase dependency profiles (e.g., MV4-11 leukemia IC₅₀ = 34 nM vs. BxPC3 pancreatic IC₅₀ = 1,626 nM) [5].
The selectivity of CYC-116 for Aurora kinases over CDKs stems from steric and electrostatic differences in their ATP-binding pockets:
These features collectively enable >50-fold selectivity for Aurora A over CDK2 (Aurora A Ki = 8 nM vs. CDK2 Ki > 400 nM) [1] [4]. This discrimination minimizes off-target cytostatic effects, preserving efficacy against mitotically active cells.
Table 2: Resistance-Associated Mutations in Aurora B Under CYC-116 Selective Pressure
Mutation Site | Effect on CYC-116 Binding | Clinical Relevance |
---|---|---|
L154F | Disrupts hydrophobic pocket occupancy | Reduces potency 8-fold in cellular assays |
G160E | Alters ATP-pocket electrostatics | Observed in AML xenografts |
V147M | Steric hindrance of thiazole moiety | Confers cross-resistance to VX-680 |
Source: Resistance profiling studies in leukemia models [6] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7